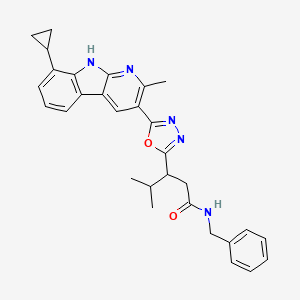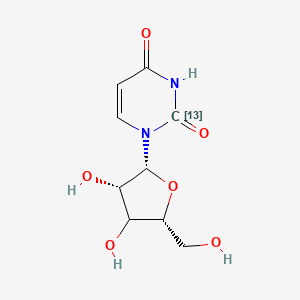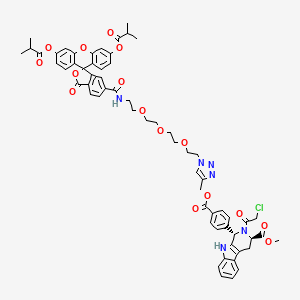
Carbonate-13C (barium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonate-13C (barium) is a carbon-13 labeled inorganic compound with the chemical formula Ba13CO3. It is a white, odorless solid that is poorly soluble in water. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonate-13C (barium) can be synthesized by reacting barium sulfide with carbon dioxide. The reaction typically occurs at temperatures between 40 to 90°C. The process can be represented by the following chemical equation: [ \text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ba}^{13}\text{CO}_3 + \text{H}_2\text{S} ] Alternatively, barium carbonate can be produced by treating an aqueous solution of barium sulfide with sodium carbonate at 60 to 70°C .
Industrial Production Methods
In industrial settings, barium carbonate is often produced using the soda ash method, where barium sulfide is treated with sodium carbonate. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Carbonate-13C (barium) undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form soluble barium salts and carbon dioxide.
Thermal Decomposition: Decomposes upon heating to form barium oxide and carbon dioxide.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) is commonly used to react with barium carbonate, producing barium chloride (BaCl2), carbon dioxide (CO2), and water (H2O).
Major Products
Barium Chloride: Formed when barium carbonate reacts with hydrochloric acid.
Barium Oxide: Produced through the thermal decomposition of barium carbonate.
Aplicaciones Científicas De Investigación
Carbonate-13C (barium) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Utilized in diagnostic techniques such as nuclear magnetic resonance (NMR) spectroscopy to study metabolic processes and disease mechanisms.
Industry: Applied in the production of ceramics and glass, where it acts as a flux and crystallizing agent .
Mecanismo De Acción
The mechanism of action of Carbonate-13C (barium) involves its role as a tracer in various chemical and biological processes. In NMR spectroscopy, the carbon-13 isotope provides detailed information about the molecular structure and dynamics of the compound being studied. The isotopic labeling allows for the observation of specific carbon atoms within a molecule, facilitating the study of reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium Carbonate (CaCO3)
- Magnesium Carbonate (MgCO3)
- Strontium Carbonate (SrCO3)
Uniqueness
Carbonate-13C (barium) is unique due to its isotopic labeling with carbon-13, which is not present in the naturally occurring forms of similar compounds. This labeling allows for its use in specialized research applications, particularly in NMR spectroscopy and metabolic studies, where the presence of the carbon-13 isotope provides valuable insights that are not possible with the naturally occurring isotopes .
Propiedades
Fórmula molecular |
CH2BaO3 |
|---|---|
Peso molecular |
200.34 g/mol |
Nombre IUPAC |
barium(2+);hydroxy(113C)methanone;hydroxide |
InChI |
InChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;; |
Clave InChI |
SJOBLUIIURDAIY-GOCMCNPZSA-M |
SMILES isomérico |
[13C-](=O)O.[OH-].[Ba+2] |
SMILES canónico |
[C-](=O)O.[OH-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)




